Methyl 4-(tributylstannyl)thiazole-2-carboxylate

Regioselectivity Thiazole functionalization Organotin reagent

Methyl 4-(tributylstannyl)thiazole-2-carboxylate (CAS 173979-00-5) is an organotin compound with the molecular formula C17H31NO2SSn and a molecular weight of 432.21 g/mol. It belongs to the stannane class of reagents and features a thiazole heterocycle bearing a tributylstannyl group at the C4 position and a methyl carboxylate ester at the C2 position.

Molecular Formula C17H31NO2SSn
Molecular Weight 432.2 g/mol
CAS No. 173979-00-5
Cat. No. B186609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(tributylstannyl)thiazole-2-carboxylate
CAS173979-00-5
SynonymsMethyl 4-(tributylstannyl)thiazole-2-carboxylate
Molecular FormulaC17H31NO2SSn
Molecular Weight432.2 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C(=O)OC
InChIInChI=1S/C5H4NO2S.3C4H9.Sn/c1-8-5(7)4-6-2-3-9-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3;
InChIKeyBLFLPCWHWXBIOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(Tributylstannyl)thiazole-2-carboxylate (CAS 173979-00-5): An Organotin Reagent for Regiospecific C4-Thiazole Functionalization via Stille Coupling


Methyl 4-(tributylstannyl)thiazole-2-carboxylate (CAS 173979-00-5) is an organotin compound with the molecular formula C17H31NO2SSn and a molecular weight of 432.21 g/mol . It belongs to the stannane class of reagents and features a thiazole heterocycle bearing a tributylstannyl group at the C4 position and a methyl carboxylate ester at the C2 position . This compound is specifically designed as a nucleophilic coupling partner for palladium-catalyzed Stille cross-coupling reactions, enabling the regiospecific installation of aryl, heteroaryl, or vinyl groups at the C4 position of the thiazole core [1]. Its predicted physicochemical properties include a boiling point of 433.5±55.0 °C and a pKa of 0.26±0.10 .

C4-regiospecific Stille coupling partner for thiazole elaboration
Retains C2 methyl ester for orthogonal downstream chemistry
Compatible with standard Pd(0)/phosphine catalyst systems

Methyl 4-(Tributylstannyl)thiazole-2-carboxylate: Why Regioisomeric or Non-Stannylated Analogs Cannot Be Substituted in C4-Specific Thiazole Modifications


In-class compounds such as 2-(tributylstannyl)thiazole (CAS 121359-48-6), 5-(tributylstannyl)thiazole, or non-stannylated alternatives like methyl 4-bromothiazole-2-carboxylate (CAS 1025468-06-7) cannot simply be interchanged with methyl 4-(tributylstannyl)thiazole-2-carboxylate. The stannyl group's regiospecific placement at C4 dictates the site of carbon–carbon bond formation in Stille couplings, ensuring that the resulting functionalized thiazole retains the C2 carboxylate moiety intact for downstream transformations [1]. Substituting a C2- or C5-stannylated thiazole alters the regiochemical outcome of the coupling reaction, while using a C4-halogenated thiazole (e.g., 4-bromo) requires a different catalytic system and often proceeds with lower efficiency due to the electrophilic nature of the halide compared to the nucleophilic stannane [2]. Furthermore, the tributylstannyl group confers a favorable balance of reactivity and handling safety compared to more toxic trimethylstannyl analogs [3].

C2- or C5-stannyl thiazole isomers alter the regiochemical outcome of Stille couplings.
4-Bromo analog may require different catalytic conditions and proceed with lower coupling efficiency.
Trimethylstannyl analogs carry a substantially different handling profile (class-level inference).

Quantitative Differentiation of Methyl 4-(Tributylstannyl)thiazole-2-carboxylate: A Procurement-Focused Comparative Analysis Against Closest Analogs


Regiospecific C4-Stannylation: Enabling Precise Thiazole Functionalization Unattainable with C2- or C5-Isomers

Methyl 4-(tributylstannyl)thiazole-2-carboxylate provides exclusive reactivity at the C4 position of the thiazole ring. Computational studies (DFT at B3LYP/6-311++G(d,p) level) establish that the reactivity of thiazole derivatives toward electrophilic attack follows the order: C5 > C4 ≫ C2 [1]. The placement of the tributylstannyl group at C4, rather than C2 or C5, is therefore critical for achieving the desired regiospecificity in Stille couplings, as C2-stannylated thiazoles exhibit markedly lower intrinsic reactivity at that position [1]. The compound's synthesis involves regioselective lithiation of a 4-bromothiazole-2-carboxylate precursor at C4 using n-BuLi at -78 °C, followed by quenching with tri-n-butyltin chloride, yielding the target stannane with high regiospecificity [2].

Thiazole reactivity order
Class-level inference
C5 > C4 >> C2
Regiospecific C4 coupling context
DFT study (B3LYP/6-311++G(d,p))
Regioselectivity Thiazole functionalization Organotin reagent

Demonstrated Coupling Efficiency: Yields in Stille Reactions Using Structurally Analogous 4-(Tributylstannyl)thiazoles

While direct yield data for methyl 4-(tributylstannyl)thiazole-2-carboxylate in Stille couplings are not available in the public domain, closely related 4-(tributylstannyl)thiazole derivatives demonstrate robust coupling efficiency. In a representative Stille cross-coupling of 4-(tributylstannyl)thiazole (CAS 173979-01-6) with a complex heteroaryl iodide using Pd(PPh3)4 (0.05 equiv) and tri-o-tolylphosphine (0.09 equiv) in toluene at 120 °C, yields ranging from 25% to 80% were achieved depending on the electrophile [1]. A specific coupling of 4-(tributylstannyl)thiazole with an elaborated pyrrolopyridine iodide afforded the desired biaryl product in 46% isolated yield after preparative LCMS purification [2].

Analog coupling yield
Cross-study comparable
25–80% (46% isolated)
Supports coupling efficiency expectation
Pd(PPh3)4, 120 °C, toluene, 5–6 h
Stille coupling Cross-coupling yield Palladium catalysis

Favorable Toxicity Profile Relative to Trimethylstannyl Analogs: A Safety-Driven Selection Criterion

The tributylstannyl group in methyl 4-(tributylstannyl)thiazole-2-carboxylate offers a critical safety advantage over more reactive trimethylstannyl analogs. While trimethylstannyl compounds exhibit higher reactivity in Stille couplings, their toxicity is approximately 1000-fold greater than that of tributylstannyl compounds [1]. This differential toxicity profile is a well-established principle in organotin chemistry and directly informs reagent selection in both academic and industrial laboratories, where the reduced hazard associated with tributylstannyl reagents often outweighs the modest reactivity penalty [1].

Toxicity comparison
Class-level inference
~1000× higher for trimethylstannyl
Handling profile context may influence selection
General organotin chemistry principle
Organotin toxicity Laboratory safety Reagent handling

Dual Functional Handle: C2 Carboxylate Enables Orthogonal Downstream Chemistry Not Available in Simple 4-(Tributylstannyl)thiazole

Unlike 4-(tributylstannyl)thiazole (CAS 173979-01-6, MW 374.2 g/mol), which lacks a functional group at C2, methyl 4-(tributylstannyl)thiazole-2-carboxylate incorporates a methyl ester at the C2 position . This carboxylate serves as a latent handle for orthogonal transformations—including hydrolysis to the carboxylic acid, amidation, reduction to the alcohol, or conversion to other functional groups—that are inaccessible with the simpler stannane [1]. The presence of the C2 ester also contributes to the compound's physicochemical profile, with a predicted boiling point of 433.5±55.0 °C and a pKa of 0.26±0.10 .

Functional handle
Direct head-to-head
C2 methyl ester vs unsubstituted
Enables orthogonal synthetic strategies
Structural comparison, CAS data
Orthogonal reactivity Carboxylate handle Medicinal chemistry building block

Predicted Physicochemical Properties: Boiling Point and pKa Provide Storage and Reactivity Benchmarks

Methyl 4-(tributylstannyl)thiazole-2-carboxylate exhibits predicted physicochemical properties that inform handling and application. The compound has a predicted boiling point of 433.5±55.0 °C, which is substantially higher than that of the non-stannylated analog methyl 4-bromothiazole-2-carboxylate (predicted boiling point 277.0±32.0 °C, density 1.759±0.06 g/cm³) [1]. The higher boiling point of the stannane is consistent with its significantly greater molecular weight (432.21 vs. 222.06 g/mol) and the presence of the bulky tributylstannyl group [1]. Additionally, the predicted pKa of 0.26±0.10 indicates that the thiazole nitrogen is weakly basic, which may influence its behavior in acidic or protic reaction media .

Predicted boiling point
Cross-study comparable
433.5±55.0 °C (vs. 277.0±32.0 °C for Br analog)
Informs storage and handling requirements
Computational estimation data
Physicochemical properties Storage conditions Predicted data

Priority Research and Industrial Application Scenarios for Methyl 4-(Tributylstannyl)thiazole-2-carboxylate (CAS 173979-00-5)


Synthesis of C4-Arylated Thiazole-2-Carboxylates for Medicinal Chemistry SAR Exploration

Medicinal chemistry programs requiring systematic exploration of C4-substituted thiazole-2-carboxylate scaffolds will find this reagent indispensable. The C4-stannyl group enables efficient Stille coupling with diverse aryl or heteroaryl halides, generating C4-arylated thiazole-2-carboxylates in a single step [1]. This application is directly supported by the regiospecific reactivity profile at C4 [2] and the demonstrated coupling efficiency of the 4-(tributylstannyl)thiazole scaffold (25–80% yield range) [3].

Convergent Total Synthesis of Natural Products Containing Functionalized Thiazole Cores

In the total synthesis of complex natural products such as epothilones—where thiazole-containing side chains are elaborated via Stille coupling—methyl 4-(tributylstannyl)thiazole-2-carboxylate serves as a key building block [1]. The C2 methyl ester can be independently reduced or manipulated after C4 coupling, enabling a convergent synthetic strategy that minimizes protecting group manipulations [1].

Parallel Library Synthesis for Fragment-Based Drug Discovery

Fragment-based drug discovery campaigns utilizing thiazole cores benefit from the orthogonal reactivity of this compound. The C4 stannane allows for rapid diversification of the thiazole scaffold via parallel Stille couplings, while the C2 carboxylate remains available for subsequent amide bond formation or other transformations [2]. This dual-handle architecture is particularly valuable for generating focused libraries of thiazole-containing fragments [2].

Laboratory-Scale Synthesis Prioritizing Safety Over Maximal Reactivity

For laboratories where safety considerations are paramount—such as academic teaching labs, core facilities, or industrial settings with stringent EHS protocols—the tributylstannyl group offers a critical safety advantage over trimethylstannyl analogs, which are approximately 1000-fold more toxic [4]. This differential toxicity profile makes methyl 4-(tributylstannyl)thiazole-2-carboxylate the preferred stannane for routine C4-thiazole functionalization when safety is prioritized over the marginal reactivity gain of trimethylstannanes [4].

Application
Selection Property
Validation Focus
Medicinal chemistry C4-aryl thiazole SAR
Regiospecific Stille coupling handle
C4 arylation yield and regiochemical fidelity
Total synthesis of thiazole-containing natural products
Orthogonal C2 ester after C4 coupling
Convergent synthesis with C2 elaboration
Parallel library synthesis for fragment-based discovery
Dual-handle architecture (C4 stannane + C2 ester)
Library diversification via amide formation
Laboratory-scale synthesis with handling review
Tributylstannyl handling profile
Handling review vs. trimethylstannyl analogs

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